
5-Benzyl-1,3-thiazolidine-2,4-dione
概要
説明
5-Benzyl-1,3-thiazolidine-2,4-dione is a derivative of thiazolidinedione, a class of compounds known for a broad spectrum of biological activities, including antidiabetic, anti-inflammatory, and antiproliferative effects. These compounds are characterized by a thiazolidine ring, which is essential for their biological activity .
Synthesis Analysis
The synthesis of 5-benzylidene-1,3-thiazolidine-2,4-dione derivatives involves the reaction of benzaldehyde derivatives with aromatic or heteroaromatic ketones. This process has been optimized under solvent-free conditions to improve yields and reduce manufacturing costs . Microwave-assisted synthesis has also been employed to create novel derivatives with antidiabetic activity . The structures of these compounds are confirmed using various spectroscopic methods, including IR, Mass, and 1H NMR .
Molecular Structure Analysis
The molecular structure of these derivatives is crucial for their biological activity. The presence of the 5-benzylidene moiety is essential for substantial hypoglycemic and hypolipidemic activities . Crystal structure determination using single-crystal X-ray diffraction data has been performed to confirm the structure of these compounds .
Chemical Reactions Analysis
The chemical reactivity of 5-benzylidene-1,3-thiazolidine-2,4-dione derivatives is influenced by the substituents on the benzylidene moiety. These substituents can significantly affect the biological activity of the compounds, as seen in the structure-activity relationship studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-benzylidene-1,3-thiazolidine-2,4-dione derivatives, such as solubility and stability, are influenced by the nature of the substituents on the thiazolidine ring. These properties are important for the biological efficacy and potential therapeutic applications of the compounds .
Case Studies and Biological Evaluation
Several case studies have demonstrated the biological efficacy of these derivatives. For instance, some derivatives have shown potent antiproliferative activity against various human cancer cell lines . Others have exhibited significant anti-inflammatory activity and have been identified as potential ligands of PPARgamma . In terms of antidiabetic activity, certain derivatives have shown promising results in lowering blood glucose levels in animal models .
科学的研究の応用
Antidiabetic and Hypolipidemic Agent
5-Benzyl-1,3-thiazolidine-2,4-dione and its derivatives have been extensively researched for their potential as antidiabetic agents. Studies have revealed their efficacy in reducing blood sugar levels and lipid profiles in diabetic models. For instance, Sohda et al. (1982) synthesized various derivatives and evaluated their hypoglycemic and hypolipidemic activities, finding that certain compounds showed significant activity in this regard (Sohda et al., 1982).
Anti-Cancer Activity
Research has also explored the anti-cancer properties of this compound derivatives. A study by Li Zi-cheng (2013) synthesized derivatives that exhibited notable anti-tumor activity against various cancer cell lines, suggesting potential as cancer inhibitory agents (Li Zi-cheng, 2013).
Anti-Inflammatory and PPARγ Ligand Properties
Barros et al. (2010) synthesized 5-arylidene-3-benzyl-thiazolidine-2,4-diones with anti-inflammatory activities, highlighting their role as potential ligands of PPARγ, a receptor involved in lipid and glucose metabolism (Barros et al., 2010).
Enzyme Inhibition and Glycemic Control
This compound derivatives have been identified as α-glucosidase inhibitors, beneficial in controlling postprandial blood glucose levels. Nori et al. (2014) synthesized a series of these derivatives, finding some to be effective inhibitors of α-glucosidase, which plays a role in carbohydrate digestion and glucose absorption (Nori et al., 2014).
作用機序
Target of Action
The primary targets of 5-Benzyl-1,3-thiazolidine-2,4-dione are the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and cytoplasmic Mur ligase enzyme . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis . Mur ligases are essential enzymes involved in the biosynthesis of bacterial cell walls .
Mode of Action
This compound interacts with its targets through different mechanisms. It improves insulin resistance by activating the PPARγ receptor, which promotes insulin sensitivity and improves the uptake of blood glucose . It also exhibits antimicrobial action by inhibiting the cytoplasmic Mur ligases, thereby disrupting bacterial cell wall synthesis . Additionally, it exhibits antioxidant action by scavenging reactive oxygen species (ROS) .
Biochemical Pathways
The activation of PPARγ by this compound leads to the transcription of genes involved in lipid and glucose homeostasis . This results in improved insulin sensitivity and glucose uptake . The inhibition of Mur ligases disrupts the biosynthesis of peptidoglycan, a critical component of bacterial cell walls, leading to the death of the bacteria .
Pharmacokinetics
They are metabolized in the liver and excreted in the bile .
Result of Action
The activation of PPARγ by this compound leads to improved insulin sensitivity and glucose uptake, which can help manage type 2 diabetes . Its antimicrobial action results in the death of bacteria, making it potentially useful in treating bacterial infections . Its antioxidant action helps in neutralizing harmful ROS, thereby protecting cells from oxidative damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and efficacy of the compound. Additionally, the presence of other medications can influence its absorption and metabolism, potentially leading to drug-drug interactions
特性
IUPAC Name |
5-benzyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDKZZIKAJFATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390095 | |
| Record name | 5-benzyl-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33321-31-2 | |
| Record name | 5-benzyl-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B3032578.png)
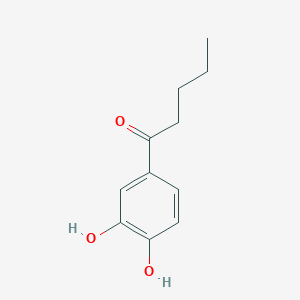
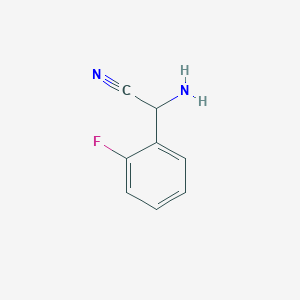
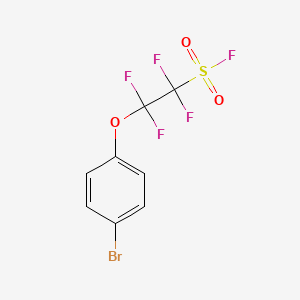

![Decahydropyrimido[1,2-a]azepine](/img/structure/B3032584.png)


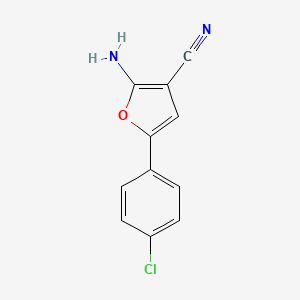
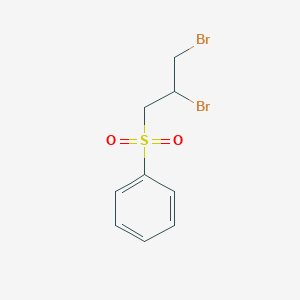
methanone](/img/structure/B3032593.png)
